2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole
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Overview
Description
2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzothiazole moiety with a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-methoxybenzylamine with a suitable pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine precursor under acidic conditions. This is followed by cyclization and subsequent functional group modifications to introduce the benzothiazole moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Triazoloquinazoline: Exhibits antimicrobial and antiviral properties.
Pyridotriazolopyrimidine: Demonstrates antioxidant and anticancer activities
Uniqueness
2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole is unique due to its specific structural features that combine multiple bioactive moieties, potentially leading to a broader spectrum of biological activities and applications .
Properties
Molecular Formula |
C24H20N6OS |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H20N6OS/c1-14-15(2)30(24-26-18-6-4-5-7-19(18)32-24)22-21(14)23-27-20(28-29(23)13-25-22)12-16-8-10-17(31-3)11-9-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
RYHGSUWGPQZTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC=C(C=C4)OC)C5=NC6=CC=CC=C6S5)C |
Origin of Product |
United States |
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